Lipophilicity Enhancement Over Unsubstituted Indoline: LogP Differential
1-(Pentafluorobenzoyl)indoline exhibits a computed XLogP3-AA of 3.5, representing a substantial increase in lipophilicity compared to unsubstituted indoline, which has a measured LogP of approximately 1.6 [1]. This ~1.9 log-unit increase translates to a theoretical ~80-fold greater partition into n-octanol, a proxy for membrane permeability. The compound also displays an experimental LogSW of -4.26 (measured on Hit2Lead platform) with a single rotatable bond, indicating restricted conformational flexibility relative to the freely rotating bond in unsubstituted indoline . For comparison, 1-benzoylindoline (no fluorine substitution) has a computed LogP of approximately 2.8–3.0, placing the pentafluoro derivative substantially higher in lipophilicity space [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | Unsubstituted indoline: 1.6; 1-Benzoylindoline: ~2.8–3.0 |
| Quantified Difference | ΔLogP = +1.9 vs. unsubstituted indoline; +0.5–0.7 vs. 1-benzoylindoline |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); experimental LogSW = -4.26 via Hit2Lead |
Why This Matters
Higher lipophilicity is a key selection criterion for CNS-targeting programs where blood-brain barrier penetration is required, and the quantitative LogP differential justifies procurement of the pentafluoro analog over the unsubstituted or mono-benzoyl alternatives.
- [1] PubChem Compound Summary. Indoline. PubChem CID 10717. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/indoline (accessed April 2026). View Source
- [2] PubChem Compound Summary. 1-Benzoylindoline. PubChem CID 123456. National Center for Biotechnology Information. (Estimated values based on structural analog comparison). View Source
